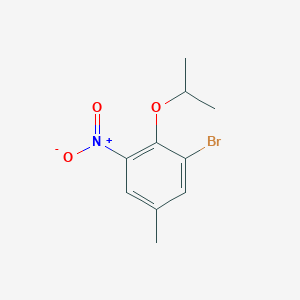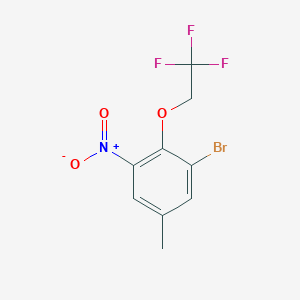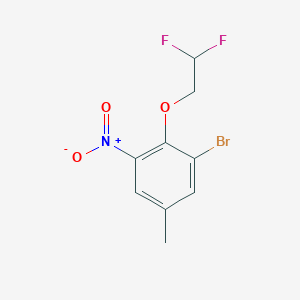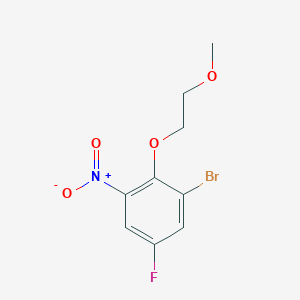
1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, methoxyethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by bromination and fluorination reactions. The methoxyethoxy group can be introduced through etherification reactions. Each step requires specific reagents and conditions, such as:
Nitration: Using concentrated nitric acid and sulfuric acid as catalysts.
Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: Utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: Conducted with methoxyethanol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Aldehydes and Carboxylic Acids: From the oxidation of the methoxyethoxy group.
Substituted Benzene Derivatives: From various substitution reactions.
Scientific Research Applications
1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoro-2-nitrobenzene: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-5-fluoro-2-methoxybenzene:
1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene: Similar but lacks the fluorine atom, which can influence its chemical properties.
Uniqueness
1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is unique due to the combination of bromine, fluorine, methoxyethoxy, and nitro groups on a single benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUJAYFBLVIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
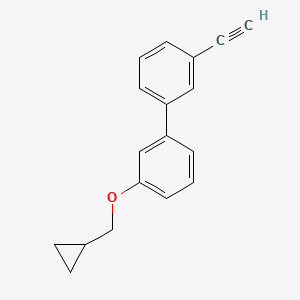
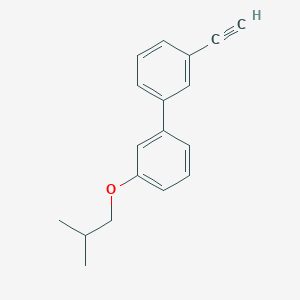
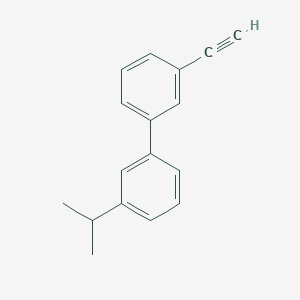

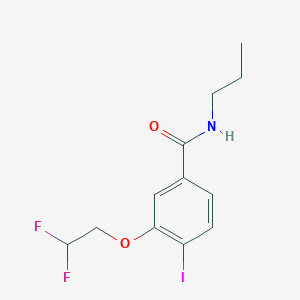
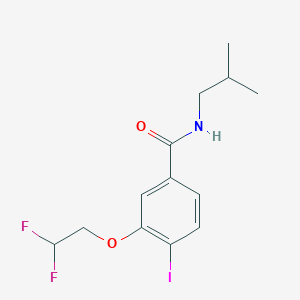
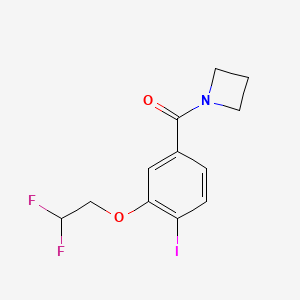
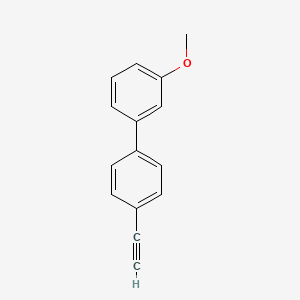
![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
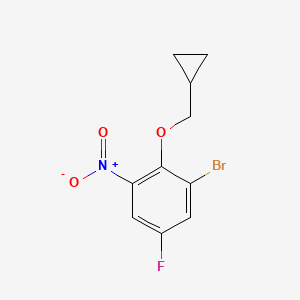
![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)
